L-366811

Oxytocin receptor antagonism Bradykinin receptor agonism Uterine pharmacology

L-366811 is the only cyclic hexapeptide that combines potent oxytocin receptor antagonism (pKi 8.35) with significant bradykinin agonist activity. This dual profile is essential for dissecting OT-BK signaling crosstalk in uterine tissue; selective antagonists fail to replicate these experiments. Source this unique research tool to validate novel oxytocin antagonist selectivity and establish BK-mediated response baselines in your assay systems.

Molecular Formula C43H56N8O6
Molecular Weight 781.0 g/mol
CAS No. 127819-95-8
Cat. No. B1673722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-366811
CAS127819-95-8
Synonymscyclo-(proline-tryptophan-isoleucine-pipecolic acid-piperazine-2-carboxylic acid-N-Me-phenylalanine)
L 366811
L-366,811
L-366811
Molecular FormulaC43H56N8O6
Molecular Weight781.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(C(CC1=CNC2=CC=CC=C21)C=O)C(=O)C3CCCN3C(=O)C(CC4=CC=CCC4(C(=O)N5CCNCC5)C(=O)N6CC=CC=C6)NC)N
InChIInChI=1S/C43H56N8O6/c1-4-29(2)37(44)40(55)51(32(28-52)25-30-27-47-34-15-7-6-14-33(30)34)39(54)36-16-12-22-50(36)38(53)35(45-3)26-31-13-8-9-17-43(31,41(56)48-20-10-5-11-21-48)42(57)49-23-18-46-19-24-49/h5-11,13-15,20,27-29,32,35-37,45-47H,4,12,16-19,21-26,44H2,1-3H3/t29-,32+,35+,36-,37-,43-/m0/s1
InChIKeyPQTORSHXODXZHK-FZOIMTHESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-366811 (CAS 127819-95-8): Potent Cyclic Hexapeptide Oxytocin Antagonist with Unique Bradykinin Agonist Activity


L-366811 (CAS 127819-95-8) is a cyclic hexapeptide that functions as a potent oxytocin receptor antagonist. It belongs to a series of cyclic hexapeptides developed as research tools for investigating oxytocin receptor pharmacology. Chemically, it is cyclo(L-prolyl-D-tryptophyl-L-isoleucyl-D-pipecolyl-L-piperazyl-N-methyl-D-phenylalanyl) with a molecular weight of 780.95 Da and molecular formula C43H56N8O6 [1]. In addition to its oxytocin antagonist activity, L-366811 exhibits significant bradykinin (BK) agonist activity, a dual pharmacological profile that distinguishes it from other oxytocin antagonists [2]. This unique combination of activities makes L-366811 a valuable tool compound for dissecting the interplay between oxytocin and bradykinin signaling pathways in uterine physiology and other systems.

Why L-366811 Cannot Be Substituted by Generic Oxytocin Antagonists for Specialized Research Applications


While several oxytocin receptor antagonists are commercially available (e.g., atosiban, L-368,899, retosiban, barusiban), L-366811 occupies a unique pharmacological niche due to its dual activity profile. Most oxytocin antagonists are designed to be highly selective for the oxytocin receptor with minimal off-target effects. In contrast, L-366811 was identified from a series of potent cyclic hexapeptide oxytocin antagonists specifically because it exhibited significant bradykinin (BK) agonist activity—a property not shared by other equally potent oxytocin antagonists in the same structural class [1]. This dual activity is not an off-target liability but a defining feature that enables specific experimental paradigms, such as studying crosstalk between oxytocin and bradykinin signaling pathways. Simply substituting L-366811 with a more selective oxytocin antagonist (e.g., L-368,899 with IC50 8.9 nM and >40-fold selectivity over V1a/V2 receptors ) would fail to replicate experiments requiring concomitant bradykinin receptor activation. The following quantitative evidence details exactly where L-366811 demonstrates verifiable differentiation that matters for scientific selection.

L-366811 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Alternative Oxytocin Antagonists


Dual Oxytocin Antagonist and Bradykinin Agonist Activity: A Unique Pharmacological Fingerprint

L-366811 is distinguished from other oxytocin antagonists by its significant bradykinin (BK) agonist activity. In rat uterine slices, L-366811 stimulated phosphatidylinositol (PI) turnover with an EC50 of approximately 2 µM and a maximal effect reaching a 15-fold increase over basal levels, which exceeded the maximal responses observed for both bradykinin and oxytocin [1]. Critically, several other equally potent oxytocin antagonists from the same cyclic hexapeptide structural class were either less potent or completely inactive as activators of uterine PI turnover or contractility [1]. This head-to-head comparison within the same chemical series confirms that the BK agonist activity is not a class-wide property but is specific to L-366811.

Oxytocin receptor antagonism Bradykinin receptor agonism Uterine pharmacology Signal transduction crosstalk

Oxytocin Receptor Binding Affinity Across Species: pKi Values and Selectivity Profile

L-366811 exhibits potent oxytocin receptor binding affinity across multiple species. In radioligand binding studies, the pKi values (negative log of inhibition constant Ki) for the oxytocin receptor are: human pKi = 8.35 (Ki ≈ 4.5 nM), rat pKi = 8.43 (average; range 8.38-8.47; Ki ≈ 3.7 nM), and rhesus macaque pKi = 8.33 (Ki ≈ 4.7 nM) [1]. For comparison, the clinically used oxytocin antagonist atosiban has a reported Ki of approximately 397 nM at the human oxytocin receptor [2], indicating that L-366811 binds with roughly 88-fold higher affinity. In terms of selectivity, L-366811 shows moderate selectivity over the rat vasopressin V2 receptor (pKi = 6.62; Ki ≈ 240 nM), corresponding to a selectivity window of approximately 65-fold for the oxytocin receptor over V2 [1].

Oxytocin receptor binding Species selectivity Radioligand binding Vasopressin receptor selectivity

Bradykinin Receptor Binding Affinity: Quantitative Confirmation of BK Agonist Activity

The bradykinin agonist activity of L-366811 is supported by direct radioligand binding data. L-366811 exhibited moderate affinity for the [³H]BK binding site in rat uterus, with an IC50 of 360 nM [1]. This binding affinity is consistent with its functional potency in stimulating phosphatidylinositol turnover (EC50 ≈ 2 µM) and inducing uterine contractions (measurable effects at 100 nM). The stimulatory effects of L-366811 on uterine PI turnover and contractions were blocked by bradykinin antagonists but not by an arginine vasopressin (AVP)/oxytocin antagonist, confirming that these effects are mediated specifically through bradykinin receptor activation rather than off-target activity at oxytocin or vasopressin receptors [1].

Bradykinin receptor binding Radioligand binding Uterine pharmacology Signal transduction

Functional Uterine Contractility: Potency and BK-Dependent Mechanism

L-366811 elicits dose-related contractions of the isolated rat uterus, producing measurable effects at concentrations as low as 100 nM [1]. In contrast, the clinically used oxytocin antagonist atosiban inhibits oxytocin-induced uterine contractions with an IC50 in the nanomolar range but does not stimulate contractions on its own. The contractile effect of L-366811 is mechanistically distinct: it is blocked by bradykinin antagonists, confirming that the contraction is mediated through bradykinin receptor activation rather than through oxytocin receptor agonism [1]. This functional profile—oxytocin antagonism combined with bradykinin-mediated uterine stimulation—is unique among oxytocin antagonists and provides a valuable tool for dissecting the relative contributions of oxytocin and bradykinin pathways to uterine motility.

Uterine contraction Ex vivo pharmacology Tocolytic research Bradykinin signaling

Comparison with Next-Generation Oxytocin Antagonists: Retosiban and Barusiban

While L-366811 served as an early tool compound for oxytocin receptor pharmacology, subsequent generations of oxytocin antagonists have been developed with improved potency and selectivity. Retosiban (GSK221149A) exhibits a Ki of 0.65 nM at the human oxytocin receptor, making it approximately 7-fold more potent than L-366811 (Ki ≈ 4.5 nM) [1][2]. Barusiban (FE 200440) is approximately 300-fold more selective for the human oxytocin receptor than the vasopressin V1A receptor, compared to L-366811's moderate ~65-fold selectivity over the V2 receptor [1][3]. However, neither retosiban nor barusiban possesses bradykinin agonist activity, which remains the defining differential feature of L-366811. For experiments requiring concomitant oxytocin receptor blockade and bradykinin receptor activation, L-366811 is irreplaceable despite the existence of more potent and selective oxytocin antagonists.

Oxytocin antagonist potency Selectivity profile Drug development Preterm labor

Optimal Research Applications for L-366811 Based on Quantitative Differentiation Evidence


Dissecting Oxytocin-Bradykinin Signaling Crosstalk in Uterine Physiology

L-366811 is uniquely suited for experiments designed to investigate the interplay between oxytocin and bradykinin signaling pathways in uterine tissue. As demonstrated by Pettibone et al., L-366811 simultaneously blocks oxytocin receptors (pKi = 8.35) while activating bradykinin receptors (EC50 ≈ 2 µM for PI turnover; measurable uterine contractions at 100 nM) [1]. This dual activity enables researchers to study how bradykinin-mediated signaling modulates uterine function when oxytocin signaling is pharmacologically silenced. The fact that other equally potent oxytocin antagonists from the same cyclic hexapeptide series lacked BK agonist activity confirms that this property is compound-specific rather than class-wide, making L-366811 the only tool available for such crosstalk studies [1].

Validation of Bradykinin Receptor-Mediated Effects in Oxytocin Antagonist Screening

In drug discovery programs screening for novel oxytocin antagonists, L-366811 serves as an essential control compound to validate that observed functional effects (e.g., PI turnover stimulation, uterine contraction) are not artifacts arising from off-target bradykinin receptor activation. The stimulatory effects of L-366811 on uterine PI turnover and contractions are blocked by BK antagonists but not by AVP/OT antagonists [1], providing a clear pharmacological signature. Researchers can use L-366811 to establish BK receptor-mediated response baselines in their assay systems and to confirm that candidate oxytocin antagonists do not inadvertently possess BK agonist activity—a critical selectivity check given the structural similarities within peptide antagonist series.

Species-Specific Oxytocin Receptor Pharmacology Studies

L-366811 exhibits well-characterized oxytocin receptor binding affinities across multiple species, with pKi values of 8.35 (human), 8.43 (rat), and 8.33 (rhesus macaque) [1]. This species profiling makes L-366811 a valuable reference compound for studies examining species-dependent differences in oxytocin receptor pharmacology. For example, the moderate selectivity over rat vasopressin V2 receptors (pKi = 6.62; ~65-fold selectivity) [1] allows researchers to assess the contribution of vasopressin receptor cross-reactivity in rodent models compared to human systems. Such studies are essential for translational research evaluating the predictive validity of animal models for oxytocin receptor-targeted therapeutics.

Positive Control for Bradykinin-Mediated Uterine Contractility Assays

In ex vivo organ bath studies of uterine contractility, L-366811 provides a reliable positive control for bradykinin receptor-mediated stimulation. The compound produces dose-related contractions of isolated rat uterus with measurable effects at concentrations as low as 100 nM [1]. Because these contractions are specifically blocked by BK antagonists, L-366811 can be used to pharmacologically define the bradykinin receptor-dependent component of uterine contractile responses. This application is particularly relevant for studies investigating the role of bradykinin in conditions such as preterm labor, dysmenorrhea, or uterine hypercontractility disorders.

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